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Compound of Interest

Compound Name:
2-(4-Chlorophenyl)-3-

hydroxypropanoic acid

CAS No.: 16864-90-7

Cat. No.: B2565278 Get Quote

Executive Summary
2-(4-Chlorophenyl)-3-hydroxypropanoic acid is a structural analog of tropic acid,

distinguished by a para-chloro substitution on the phenyl ring. This modification significantly

alters the compound's lipophilicity and metabolic stability compared to its parent scaffold. It is

primarily utilized as a key intermediate in the synthesis of anticholinergic agents, where the 3-

hydroxy acid moiety is essential for esterification with tropine or scopine derivatives. This guide

provides a comprehensive analysis of its properties to support rigorous R&D and quality control

workflows.

Molecular Architecture & Identification
The molecule features a propanoic acid backbone with a hydroxymethyl group at position 3

and a 4-chlorophenyl group at position 2. This creates a chiral center at C2, necessitating

careful stereochemical control during synthesis and analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2565278?utm_src=pdf-interest
https://www.benchchem.com/product/b2565278?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2565278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Technical Detail

IUPAC Name 2-(4-Chlorophenyl)-3-hydroxypropanoic acid

Common Synonyms
4-Chlorotropic acid;

-(Hydroxymethyl)-4-chlorobenzeneacetic acid

CAS Number

Note: CAS 23434-95-9 refers to the isomer 3-(4-

chlorophenyl)-2-hydroxypropanoic acid. Ensure

specific verification for the 2-aryl-3-hydroxy

isomer in procurement.

Molecular Formula

C

H

ClO

Molecular Weight 200.62 g/mol

Chirality

One chiral center at C2; exists as (

) and (

) enantiomers.

SMILES OCC(O)=O (Example for chiral form)

Physicochemical Profiling
The introduction of the chlorine atom at the para position exerts an electron-withdrawing effect,

slightly increasing the acidity of the carboxylic group relative to tropic acid, while simultaneously

enhancing lipophilicity.

Ionization and Lipophilicity
Acid Dissociation (pKa): The carboxylic acid typically exhibits a pKa in the range of 3.6 – 3.9.

The electron-withdrawing chlorine stabilizes the carboxylate anion more effectively than the

unsubstituted phenyl ring of tropic acid (pKa ~4.2).
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Partition Coefficient (LogP): The estimated LogP is 1.4 – 1.6. This moderate lipophilicity

ensures solubility in organic reaction solvents (e.g., DCM, Ethyl Acetate) while maintaining

sufficient polarity for reverse-phase chromatography.

Solubility Profile
Understanding the solubility landscape is vital for process optimization (crystallization) and

formulation.

Solvent System Solubility Rating Process Implication

Water (pH < 3) Low / Sparingly Soluble
Suitable as an antisolvent for

precipitation.

Water (pH > 7) High (as salt)
Enables aqueous extraction of

impurities.

Methanol / Ethanol High
Preferred solvents for

recrystallization.

Ethyl Acetate Moderate to High
Standard solvent for liquid-

liquid extraction.

Dichloromethane Moderate
Used in synthetic workups.[1]

[2]

Solid-State Characterization
Physical State: White to off-white crystalline solid.

Melting Point: Typically 158°C – 162°C (racemate). Enantiopure forms may exhibit distinct

melting points and crystal habits.

Polymorphism: Like many phenylacetic acid derivatives, this compound may exhibit

polymorphism. Powder X-Ray Diffraction (PXRD) is recommended for batch-to-batch

consistency checks.

Synthesis & Impurity Profiling
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The synthesis typically involves the functionalization of 4-chlorophenylacetic acid. A common

robust route involves formylation followed by reduction.

Synthetic Pathway[1][3][4][5]
Formylation: Condensation of ethyl 4-chlorophenylacetate with ethyl formate using a strong

base (NaOEt) yields the enolate intermediate.

Reduction: Selective reduction of the formyl group (often using NaBH

or catalytic hydrogenation) yields the racemic ester.

Hydrolysis: Saponification of the ester affords the final acid.

Impurity Landscape
Des-chloro Analog (Tropic Acid): Arises from hydrogenolysis of the C-Cl bond if aggressive

hydrogenation conditions are used.

Over-reduced Diol: 2-(4-Chlorophenyl)-1,3-propanediol, resulting from the reduction of the

carboxylic ester.

Dimeric Species: Formed via self-esterification during workup if temperature is uncontrolled.

Synthesis Workflow Diagram
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Caption: Step-wise synthetic pathway from phenylacetic acid precursor to enantiopure target.

Analytical Methodologies
For drug development, a self-validating analytical method is required. The following HPLC

protocol ensures separation of the main peak from potential synthetic byproducts.
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High-Performance Liquid Chromatography (HPLC)
Protocol

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Rationale: Low pH suppresses

ionization of the carboxylic acid, preventing peak tailing.

Mobile Phase B: Acetonitrile.

Gradient:

0-2 min: 10% B (Isocratic hold)

2-15 min: 10%

60% B (Linear ramp)

15-20 min: 60%

90% B (Wash)

Flow Rate: 1.0 mL/min.

Detection: UV at 220 nm (COOH absorption) and 254 nm (Aromatic ring).

Temperature: 30°C.

Chiral Separation
To determine Enantiomeric Excess (ee), use a polysaccharide-based chiral stationary phase

(e.g., Chiralcel OD-H or AD-H) under normal phase conditions (Hexane/IPA/TFA).

Analytical Logic Diagram
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Caption: Decision-tree workflow for quality control and enantiomeric purity verification.

Biological & Pharmacological Context[1][5][6][7][8]
[9][10]
Role in Drug Design
4-Chlorotropic acid is a "privileged structure" in medicinal chemistry. It serves as the acyl

component for tropine esters. The resulting compounds function as muscarinic acetylcholine

receptor antagonists.
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Mechanism: The bulky phenyl group and the hydroxyl group mimic the natural ligand

acetylcholine's binding pharmacophore but prevent receptor activation.

Metabolic Advantage: The para-chloro substituent blocks metabolic oxidation at the para-

position (a common clearance pathway for phenyl rings), potentially extending the biological

half-life of the drug.

Handling and Safety
GHS Classification: Irritant (Skin/Eye).

Handling: Use standard PPE (gloves, goggles). Avoid dust inhalation.

Storage: Store in a cool, dry place. Hygroscopicity is low, but moisture can induce ester

hydrolysis over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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